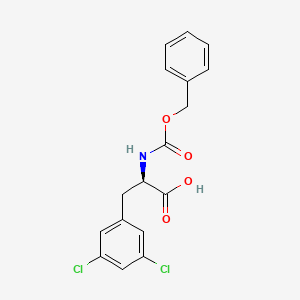

Cbz-3,5-Dichloro-D-Phenylalanine

Description

Cbz-3,5-Dichloro-D-Phenylalanine (Abbr: Cbz-D-Phe(3,5-Cl₂)-OH, CAS: Not explicitly provided; CAT No: CP12509) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. The compound features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of D-phenylalanine, with chlorine substituents at the 3 and 5 positions of the phenyl ring. Its molecular weight is 368.28 g/mol, and it serves as a critical intermediate in constructing peptide chains with enhanced stability and tailored bioactivity . Applications include studies on immune responses, cell-penetrating peptides, and electrochemical biosensing, as highlighted in recent pharmacological research .

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Comparison with Similar Compounds

Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)

Key Differences :

- Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group replaces Cbz. Fmoc is base-labile (removed via piperidine), whereas Cbz requires hydrogenolysis or strong acids for cleavage .

- Substituent Positions: Chlorine atoms are at the 2 and 5 positions of the phenyl ring, compared to 3 and 5 in Cbz-3,5-Dichloro-D-Phenylalanine.

- Molecular Weight : 456.32 g/mol , significantly higher due to the Fmoc group’s bulkier structure.

- Applications : Used in studies on furin inhibition and intestinal epithelial cell differentiation, reflecting its role in modulating enzymatic and cellular processes .

Cbz-3,5-Difluoro-D-Phenylalanine (CAS 1270290-58-8)

Key Differences :

- Halogen Substitution : Fluorine replaces chlorine at the 3 and 5 positions. Fluorine’s higher electronegativity but smaller atomic radius may enhance metabolic stability and reduce steric hindrance compared to chlorine .

- Molecular Weight : 335.30 g/mol , lighter than the dichloro analog, improving solubility and permeability.

- Physicochemical Properties :

- Drug-Likeness : Complies with Lipinski’s rules (molecular weight <500, HBD ≤5, HBA ≤10), making it a viable candidate for oral bioavailability .

Data Table: Comparative Analysis

Research Findings and Implications

- Steric and Electronic Effects : The 3,5-dichloro configuration in Cbz-D-Phe(3,5-Cl₂)-OH enhances hydrophobic interactions in peptide-receptor binding, while fluorine in the difluoro analog improves metabolic stability due to stronger C-F bonds .

- Protecting Group Impact : Fmoc’s bulkiness may hinder peptide chain flexibility but offers orthogonal protection strategies in solid-phase synthesis .

- Drug Development : Both dichloro and difluoro analogs comply with Lipinski’s rules, but the difluoro variant’s lower molecular weight and higher solubility may favor oral drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.